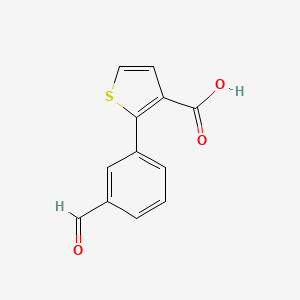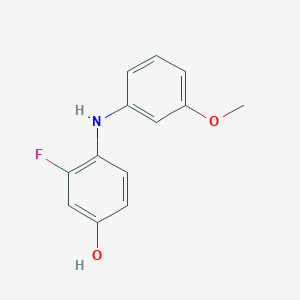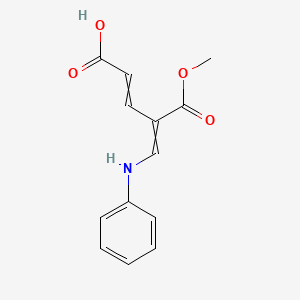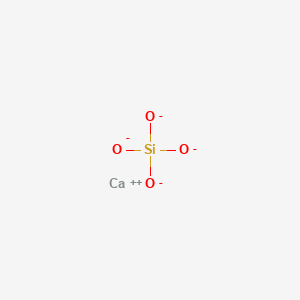
2-(3-Formylphenyl)thiophene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Formylphenyl)thiophene-3-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a formyl group (–CHO) attached to the phenyl ring and a carboxylic acid group (–COOH) attached to the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Formylphenyl)thiophene-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation reaction of 3-formylphenylboronic acid with thiophene-3-carboxylic acid under Suzuki coupling conditions. This reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the desired product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .
化学反応の分析
Types of Reactions
2-(3-Formylphenyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination, using bromine in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of iron(III) bromide as a catalyst.
Major Products Formed
Oxidation: 2-(3-Carboxyphenyl)thiophene-3-carboxylic acid.
Reduction: 2-(3-Hydroxyphenyl)thiophene-3-carboxylic acid.
Substitution: 2-(3-Formylphenyl)-5-bromothiophene-3-carboxylic acid.
科学的研究の応用
2-(3-Formylphenyl)thiophene-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.
作用機序
The mechanism of action of 2-(3-Formylphenyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, its formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their activity .
類似化合物との比較
Similar Compounds
3-Thiophenecarboxylic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
2-(3-Methylphenyl)thiophene-3-carboxylic acid: Contains a methyl group instead of a formyl group, leading to different electronic properties.
2-(3-Hydroxyphenyl)thiophene-3-carboxylic acid: Contains a hydroxyl group, which can form hydrogen bonds, affecting its solubility and reactivity.
Uniqueness
2-(3-Formylphenyl)thiophene-3-carboxylic acid is unique due to the presence of both formyl and carboxylic acid groups, which provide distinct reactivity and potential for diverse applications. The formyl group allows for further functionalization, while the carboxylic acid group enhances its solubility in polar solvents .
特性
分子式 |
C12H8O3S |
|---|---|
分子量 |
232.26 g/mol |
IUPAC名 |
2-(3-formylphenyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H8O3S/c13-7-8-2-1-3-9(6-8)11-10(12(14)15)4-5-16-11/h1-7H,(H,14,15) |
InChIキー |
ANLINMNXWUDZJH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C2=C(C=CS2)C(=O)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate](/img/structure/B14112996.png)

![3-(4-chlorophenyl)-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14113003.png)
![7-Methyl-7-azabicyclo[2.2.1]heptane-2-thiol](/img/structure/B14113017.png)
![8-[(2-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione](/img/structure/B14113031.png)
![2,2-(1-Methyl-3-buten-1-ylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B14113037.png)


![methyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14113055.png)
![methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14113058.png)
![N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/structure/B14113060.png)
![(3aS,3bR,5aS,9aS,9bS,11aS)-9a,11a-dimethyl-3H,3aH,3bH,4H,5H,5aH,6H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl acetate](/img/structure/B14113062.png)
![1-(benzylthio)-N-isopropyl-4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14113064.png)
